molecular formula C6H4F3IN2S B13653313 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine

Cat. No.: B13653313
M. Wt: 320.08 g/mol
InChI Key: OBLUKRVROWTKAY-UHFFFAOYSA-N
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Description

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine is a chemical compound with the molecular formula C6H4F3IN2S It is characterized by the presence of an iodine atom, a trifluoromethylthio group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine typically involves the introduction of the iodine and trifluoromethylthio groups onto a pyridine ring. One common method involves the reaction of 3-((trifluoromethyl)thio)pyridin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The trifluoromethylthio group can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with sodium azide would yield 3-((trifluoromethyl)thio)pyridin-2-amine.

Scientific Research Applications

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Uniqueness

5-Iodo-3-((trifluoromethyl)thio)pyridin-2-amine is unique due to the presence of both an iodine atom and a trifluoromethylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Properties

Molecular Formula

C6H4F3IN2S

Molecular Weight

320.08 g/mol

IUPAC Name

5-iodo-3-(trifluoromethylsulfanyl)pyridin-2-amine

InChI

InChI=1S/C6H4F3IN2S/c7-6(8,9)13-4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12)

InChI Key

OBLUKRVROWTKAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1SC(F)(F)F)N)I

Origin of Product

United States

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